molecular formula C18H20O2 B14179373 2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol CAS No. 860356-82-7

2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol

Cat. No.: B14179373
CAS No.: 860356-82-7
M. Wt: 268.3 g/mol
InChI Key: YSUQTUUTWJGDMW-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyphenyl group and an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol typically involves the condensation of 4-hydroxybenzaldehyde with a suitable indene derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biological processes. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyphenylacetic acid
  • 4-hydroxybenzaldehyde
  • 4-hydroxybenzoic acid
  • 2-(4-hydroxyphenyl)ethanol

Uniqueness

2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol is unique due to its indene structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides a scaffold for the development of new therapeutic agents. Additionally, the presence of both hydroxyphenyl and indene groups enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

860356-82-7

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-propyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C18H20O2/c1-2-3-17-16-9-8-15(20)10-13(16)11-18(17)12-4-6-14(19)7-5-12/h4-10,17-20H,2-3,11H2,1H3

InChI Key

YSUQTUUTWJGDMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(CC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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